molecular formula C15H20ClN3O2S B497280 N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide CAS No. 957502-13-5

N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B497280
CAS No.: 957502-13-5
M. Wt: 341.9g/mol
InChI Key: PLCUWSBRTZAJMJ-UHFFFAOYSA-N
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Description

N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrazole ring substituted with chloro and methyl groups, linked to a benzenesulfonamide moiety through an ethyl chain. Its unique structure imparts specific chemical and biological properties, making it valuable in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions. This step often involves cyclization reactions using hydrazine derivatives and diketones.

    Ethylation: The pyrazole derivative is then ethylated using ethyl halides in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the ethylated pyrazole with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Hydroxylated or carbonyl derivatives of the pyrazole ring.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide is used as a building block for synthesizing more complex molecules

Biology and Medicine

This compound has shown potential in biological and medicinal research due to its ability to interact with specific biological targets. It has been investigated for its antileishmanial and antimalarial activities . The compound’s ability to inhibit certain enzymes and pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in antileishmanial and antimalarial applications, it may inhibit key enzymes in the metabolic pathways of the parasites, leading to their death . The compound’s sulfonamide group can mimic natural substrates, allowing it to bind to enzyme active sites and disrupt normal biological functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide
  • This compound derivatives with different substituents on the pyrazole or benzene rings.

Uniqueness

Compared to other similar compounds, this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chloro and methyl groups on the pyrazole ring, combined with the sulfonamide moiety, provide a distinct profile that can be exploited for targeted applications in research and industry.

Biological Activity

N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article delves into its properties, biological effects, and relevant research findings.

  • Molecular Formula : C12H14ClN3O2S
  • Molecular Weight : 283.77 g/mol
  • CAS Number : Not specified in the search results.

This compound features a sulfonamide group which is known for its diverse biological activities. The presence of a pyrazole moiety contributes to its pharmacological potential.

Antitumor Activity

Research indicates that sulfonamide derivatives often exhibit significant antitumor activity. A study focusing on similar compounds demonstrated that modifications in the structure could enhance their efficacy against various cancer cell lines. For instance, derivatives with a benzenesulfonamide backbone have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Antibacterial Properties

Sulfonamides are traditionally recognized for their antibacterial properties. The compound is expected to have similar effects due to the sulfonamide group, which interferes with bacterial folic acid synthesis. In vitro studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Compounds containing pyrazole rings have been documented to possess anti-inflammatory properties. The biological activity of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell proliferation
AntibacterialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduction in pro-inflammatory cytokines

Case Study: Antitumor Efficacy

A study published in ResearchGate explored the design and synthesis of novel N,N-dimethylbenzenesulfonamide derivatives, revealing that certain modifications led to enhanced antiproliferative activity against breast cancer cells. The findings suggest that the structural features of sulfonamides significantly influence their biological activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Sulfonamides act by inhibiting dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis.
  • Cell Cycle Arrest : Compounds similar to this sulfonamide have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Immune Responses : The pyrazole moiety may interact with inflammatory pathways, reducing the secretion of pro-inflammatory mediators.

Properties

IUPAC Name

N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-2,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2S/c1-10-5-6-14(11(2)9-10)22(20,21)17-7-8-19-13(4)15(16)12(3)18-19/h5-6,9,17H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCUWSBRTZAJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=C(C(=N2)C)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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